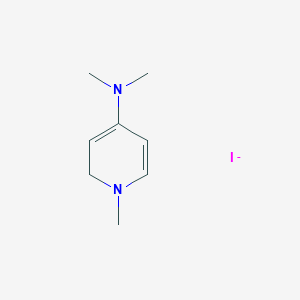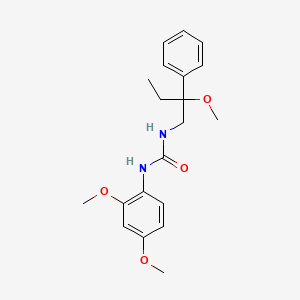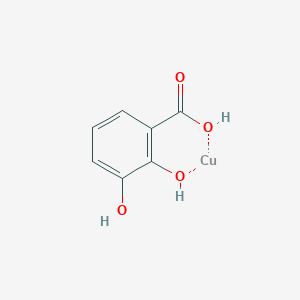
Hydroxy(2-hydroxybenzoato-O1,O2)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Hydroxy(2-hydroxybenzoato-O1,O2)copper can be synthesized through the reaction of copper(II) salts with salicylic acid (2-hydroxybenzoic acid) under controlled conditions. The typical synthetic route involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of salicylic acid. The reaction mixture is then heated to facilitate the formation of the copper complex. The resulting product is filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade copper salts and salicylic acid, with precise control over reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Hydroxy(2-hydroxybenzoato-O1,O2)copper undergoes various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Substitution: The hydroxybenzoate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form complexes with other metal ions or organic molecules, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia, ethylenediamine, or other carboxylates.
Complexation: Complexation reactions often involve the use of chelating agents or multidentate ligands.
Major Products Formed:
Oxidation: Oxidized copper species or copper oxides.
Substitution: New copper complexes with different ligands.
Complexation: Multinuclear copper complexes or mixed-metal complexes.
科学研究应用
Chemistry: Hydroxy(2-hydroxybenzoato-O1,O2)copper is used as a precursor in the synthesis of other copper complexes and coordination compounds. It serves as a model compound for studying metal-ligand interactions and coordination chemistry .
Biology: In biological research, this compound is investigated for its potential antimicrobial and antifungal properties. It is also studied for its role in enzyme mimetics and as a catalyst in biochemical reactions .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of certain diseases. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes, including polymerization and oxidation reactions. It is also employed in the production of specialty chemicals and materials .
作用机制
The mechanism of action of hydroxy(2-hydroxybenzoato-O1,O2)copper involves its ability to interact with biological molecules and metal ions. The copper center can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to antimicrobial effects .
Molecular Targets and Pathways:
Enzymes: this compound can inhibit the activity of certain enzymes by binding to their active sites.
DNA: The compound can interact with DNA, leading to the disruption of DNA replication and transcription processes.
Cell Membranes: The generation of ROS can cause lipid peroxidation, leading to damage to cell membranes and cell death.
相似化合物的比较
Copper(II) salicylate: Similar to hydroxy(2-hydroxybenzoato-O1,O2)copper, copper(II) salicylate is a coordination compound with salicylic acid ligands.
Copper(II) acetate: Another copper complex with acetate ligands, used in various chemical and industrial applications.
Copper(II) sulfate: A widely used copper salt with applications in agriculture, industry, and research.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
62320-94-9 |
|---|---|
分子式 |
C7H6CuO4 |
分子量 |
217.67 g/mol |
IUPAC 名称 |
copper;2,3-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H6O4.Cu/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,8-9H,(H,10,11); |
InChI 键 |
YBGDZLOQBFOMHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)
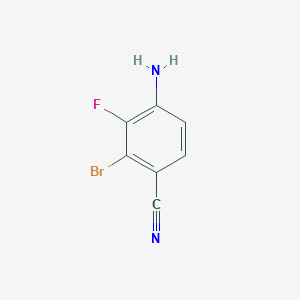
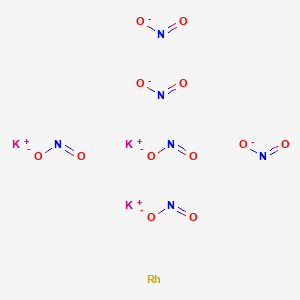

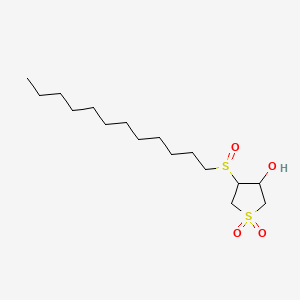


![3-(3-methylphenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126809.png)
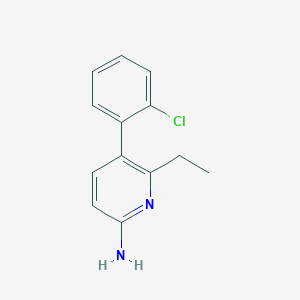
![N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine](/img/structure/B14126832.png)
![2-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]benzaldehyde](/img/structure/B14126833.png)
![N-(2-chlorobenzyl)-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14126839.png)
